ethyl (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-{[(4-methoxyphenyl)carbonyl]amino}-4-oxo-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
ETHYL 5-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-METHOXYBENZOYL)AMINO]-4-OXO-3(4H)-THIOPHENECARBOXYLATE is a complex organic compound that features a combination of benzodioxole, methoxybenzoyl, and thiophene carboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-METHOXYBENZOYL)AMINO]-4-OXO-3(4H)-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include ethyl esters, benzodioxole derivatives, and methoxybenzoyl chlorides. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient and reproducible production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-METHOXYBENZOYL)AMINO]-4-OXO-3(4H)-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
ETHYL 5-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-METHOXYBENZOYL)AMINO]-4-OXO-3(4H)-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs for treating various diseases.
Industry: It can be used in the production of specialty chemicals, polymers, or other advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 5-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-METHOXYBENZOYL)AMINO]-4-OXO-3(4H)-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
ETHYL 5-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-METHOXYBENZOYL)AMINO]-4-OXO-3(4H)-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:
- Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (Z,Z)-
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
These compounds share structural similarities but may differ in their specific functional groups, reactivity, and applications
Properties
Molecular Formula |
C23H19NO7S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
ethyl (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-hydroxy-2-(4-methoxybenzoyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C23H19NO7S/c1-3-29-23(27)19-20(25)18(11-13-4-9-16-17(10-13)31-12-30-16)32-22(19)24-21(26)14-5-7-15(28-2)8-6-14/h4-11,25H,3,12H2,1-2H3/b18-11-,24-22? |
InChI Key |
BHAOWHBRMGARLW-DGOGAKRRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=NC(=O)C4=CC=C(C=C4)OC)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC3=C(C=C2)OCO3)SC1=NC(=O)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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